Methyl 4-methoxy-2-(trifluoromethoxy)benzoate

Lipophilicity Physicochemical Property Prediction Medicinal Chemistry Design

For CNS drug discovery programs requiring enhanced passive permeability (LogP 3.2) without adding excessive molecular weight, Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is the strategic ortho-OCF₃ building block. Its near-90° orthogonal conformation creates a unique pharmacophore for kinase and hydrophobic pocket selectivity. Use this ester-protected intermediate for hydrolysis to the lipophilic benzoic acid, or as a metabolic soft-spot identification tool. Order now to exploit conformational selectivity and maximize fragment library diversity.

Molecular Formula C10H9F3O4
Molecular Weight 250.173
CAS No. 1188265-18-0
Cat. No. B2523396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-2-(trifluoromethoxy)benzoate
CAS1188265-18-0
Molecular FormulaC10H9F3O4
Molecular Weight250.173
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)OC)OC(F)(F)F
InChIInChI=1S/C10H9F3O4/c1-15-6-3-4-7(9(14)16-2)8(5-6)17-10(11,12)13/h3-5H,1-2H3
InChIKeyUQIIAZFAVAPKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Methoxy-2-(Trifluoromethoxy)Benzoate (CAS 1188265-18-0): A Specialty Fluorinated Benzoate Ester Building Block for Medicinal and Agrochemical Synthesis


Methyl 4-methoxy-2-(trifluoromethoxy)benzoate (CAS 1188265-18-0) is a fluorinated aromatic ester building block featuring a distinctive ortho-trifluoromethoxy (-OCF₃) and para-methoxy (-OCH₃) substitution pattern on the benzoate core [1]. The compound belongs to the class of trifluoromethoxy-substituted benzoic acid derivatives, which are increasingly valued in pharmaceutical and agrochemical research for modulating molecular lipophilicity, metabolic stability, and conformational properties [2]. As an ester-protected intermediate, it provides a convenient handle for further functionalization, such as hydrolysis to the corresponding benzoic acid (CAS 886502-37-0) or reduction to the benzyl alcohol derivative .

Why Methyl 4-Methoxy-2-(Trifluoromethoxy)Benzoate Cannot Be Simply Replaced by Its Trifluoromethyl or Methoxy-Only Analogs in Research Synthesis Programs


The ortho-trifluoromethoxy substituent imparts a unique combination of electronic and conformational effects that are not replicated by either the trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups alone [1]. While Methyl 4-methoxy-2-(trifluoromethyl)benzoate (CAS 773875-67-5) is the most commonly encountered in-class comparator, the -OCF₃ group introduces a significantly higher Hansch lipophilicity parameter (π = +1.04) compared to -CF₃ (π = +0.88), and a fundamentally different ground-state conformation—where the OCF₃ group adopts an orthogonal orientation relative to the aromatic ring, versus the planar conformation of OCH₃ [2]. These differences directly impact molecular recognition events, metabolic processing, and the physicochemical profile of downstream derivatives, making blanket substitution across synthetic routes potentially detrimental to target compound potency, selectivity, or developability [3].

Quantitative Evidence for the Differentiation of Methyl 4-Methoxy-2-(Trifluoromethoxy)Benzoate Versus Analogous Benzoate Building Blocks


Lipophilicity Advantage: Higher LogP Versus the Trifluoromethyl and Methoxy Benzoate Analogs

The introduction of an ortho-trifluoromethoxy group increases the predicted lipophilicity of the benzoate scaffold significantly beyond that achievable with the corresponding ortho-trifluoromethyl or ortho-methoxy substitution [1]. This aligns with the well-established Hansch π parameter hierarchy where -OCF₃ (π = +1.04) is more lipophilic than -CF₃ (π = +0.88) and drastically more so than -OCH₃ (π = −0.20) [2].

Lipophilicity Physicochemical Property Prediction Medicinal Chemistry Design

Metabolic Stability Divergence: Trifluoromethoxy Substitution Alters Microsomal Clearance Compared to Both Methoxy and Trifluoromethyl Analogs

Experimental data from a systematic study of aliphatic OCF₃-containing compounds demonstrated that the trifluoromethoxy group typically decreases metabolic stability relative to CH₃O- and CF₃-substituted counterparts [1]. This contrasts with the widely assumed generalization that fluorination always improves metabolic stability, and highlights the unique behavior of the OCF₃ group.

Metabolic Stability Microsomal Clearance Drug Metabolism

Conformational Impact: Ortho-Trifluoromethoxy Enforces an Orthogonal Geometry Distinct from the Planar Ortho-Methoxy Substituent

The ortho-substituted trifluoromethoxy group imposes a fundamentally different conformational preference compared to the ortho-methoxy analog. Small molecule X-ray structures show that the Ar-OCF₃ group adopts a near-90° dihedral angle relative to the aromatic plane, whereas the Ar-OCH₃ group remains co-planar [1]. For Methyl 4-methoxy-2-(trifluoromethoxy)benzoate, this ortho-OCF₃ orthogonality creates a steric and electronic shield adjacent to the ester group, which is absent in the fully planar 2,4-dimethoxy analog.

Conformational Analysis Bioisosterism Molecular Recognition Crystal Structure

Electronic Modulation: Ortho-Trifluoromethoxy Provides Stronger Electron-Withdrawing Induction than Trifluoromethyl at the Same Position, Enhancing Ester Reactivity

The ortho-trifluoromethoxy group exerts a stronger electron-withdrawing inductive effect (-I) than an ortho-trifluoromethyl group due to the electronegative oxygen linker [1]. This electronic difference influences the reactivity of the methyl ester moiety, where the OCF₃-substituted benzoate is more activated toward nucleophilic attack (e.g., hydrolysis, aminolysis) compared to the CF₃ analog Methyl 4-methoxy-2-(trifluoromethyl)benzoate [2].

Electronic Effects Hydrolysis Rate Synthetic Utility Protecting Group Strategy

Higher Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Modulate Physicochemical Profile for Fragment-Based Drug Design

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has a hydrogen-bond acceptor count of 7 and a topological polar surface area (TPSA) of 44.8 Ų [1]. In contrast, the directly comparable trifluoromethyl analog Methyl 4-methoxy-2-(trifluoromethyl)benzoate (CAS 773875-67-5) has 3 fewer H-bond acceptors due to the absence of the ether oxygen in the ortho substituent . This alters the compound's physicochemical profile and fragment-based drug discovery (FBDD) suitability metrics.

Physicochemical Properties Fragment-Based Drug Discovery Rule-of-Three Compliance In Silico Screening

Recommended Application Scenarios for Methyl 4-Methoxy-2-(Trifluoromethoxy)Benzoate Based on Differential Evidence


Scaffold for Designing Lipophilic, Brain-Penetrant Drug Candidates

The significantly higher predicted LogP (XLogP3 = 3.2) of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate compared to its CF₃ analog makes it a preferable building block for central nervous system (CNS) drug discovery programs where enhanced passive membrane permeability and blood-brain barrier penetration are desired. When researchers require an ester precursor that yields a lipophilic benzoic acid upon hydrolysis, this compound provides a measurable lipophilicity advantage without adding excessive molecular weight [1].

Probing Orthogonal Conformation-Driven Protein-Ligand Interactions

The near-90° orthogonal orientation of the ortho-trifluoromethoxy group, confirmed by crystallographic data, offers a distinct conformational pharmacophore not achievable with the planar ortho-methoxy analog. Researchers investigating protein targets where the binding pocket discriminates between planar and orthogonal aromatic substituents—such as certain kinase hinge regions or hydrophobic accessory pockets—should select this compound as the OCF₃-bearing synthon to exploit conformational selectivity [2].

Fragment Library Diversification with Fluorine-Specific Physicochemical Attributes

With 7 H-bond acceptors, a TPSA of 44.8 Ų, and a predicted LogP of 3.2, this compound occupies a distinct region of fragment-based drug discovery (FBDD) property space compared to its CF₃ counterpart. It is recommended for inclusion in fragment libraries where maximizing chemical diversity in hydrogen-bonding capability and lipophilicity is a primary objective, particularly when the ortho substitution pattern is required to direct downstream derivatization reactions [3].

Metabolic Soft-Spot Investigation in Lead Optimization Programs

Contrary to the assumption that trifluoromethoxy groups confer metabolic stability, class-level evidence indicates that OCF₃-bearing compounds can exhibit decreased microsomal stability relative to both OCH₃ and CF₃ analogs. This compound is therefore recommended as a strategic tool for metabolic soft-spot identification studies, enabling medicinal chemists to map sites of oxidative metabolism within a lead series and rationally address clearance issues through further structural modification [4].

Quote Request

Request a Quote for Methyl 4-methoxy-2-(trifluoromethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.